molecular formula C12H27PS3 B12536664 Phosphonotrithioic acid, octyl-, diethyl ester CAS No. 651727-23-0

Phosphonotrithioic acid, octyl-, diethyl ester

Cat. No.: B12536664
CAS No.: 651727-23-0
M. Wt: 298.5 g/mol
InChI Key: OMNKSPMDKOPBPS-UHFFFAOYSA-N
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Description

Phosphonotrithioic acid, octyl-, diethyl ester is a chemical compound with the molecular formula C12H27O2PS3 It is a member of the organophosphorus compounds, which are widely used in various industrial and agricultural applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonotrithioic acid, octyl-, diethyl ester typically involves the reaction of octyl alcohol with diethyl phosphonotrithioate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Phosphonotrithioic acid, octyl-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonotrithioic acid derivatives.

    Reduction: Reduction reactions can convert the ester into its corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include various phosphonotrithioic acid derivatives, alcohols, and substituted esters

Scientific Research Applications

Phosphonotrithioic acid, octyl-, diethyl ester has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the formulation of pesticides, herbicides, and other agrochemicals due to its effectiveness in controlling pests and weeds.

Mechanism of Action

The mechanism of action of phosphonotrithioic acid, octyl-, diethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its desired effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s unique structure plays a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

  • Phosphorodithioic acid, O,O-diethyl ester
  • Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester

Uniqueness

Phosphonotrithioic acid, octyl-, diethyl ester is unique due to its specific ester group and the presence of the octyl chain. This structural difference imparts distinct chemical properties and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Biological Activity

Phosphonotrithioic acid, octyl-, diethyl ester, also known as O,O-diethyl dithiophosphate (CAS Number: 298-06-6), is a chemical compound with significant biological activity. This article delves into its structure, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Chemical Formula : C₄H₁₁O₂PS₂
  • Molecular Weight : 186.23 g/mol
  • IUPAC Name : Phosphorodithioic acid, O,O-diethyl ester
  • InChIKey : IRDLUHRVLVEUHA-UHFFFAOYSA-N

The compound features a phosphorus atom bonded to two ethyl groups and two sulfur atoms, contributing to its unique properties and biological activities.

Mechanisms of Biological Activity

Phosphonotrithioic acid exhibits various biological activities primarily due to its interaction with metal ions and potential neurotoxic effects. The following mechanisms have been identified:

  • Metal Chelation : The compound can form complexes with metal ions such as cadmium (Cd²⁺) and mercury (Hg²⁺), which can enhance its toxicity in aquatic environments. For instance, studies have shown that it significantly affects the uptake and distribution of mercury in organisms like brown trout (Salmo trutta) .
  • Neurotoxicity : Phosphonotrithioic acid has been linked to neurotoxic effects in various studies. Its action as a cholinesterase inhibitor suggests that it may disrupt neurotransmission by preventing the breakdown of acetylcholine, leading to overstimulation of neurons .
  • Environmental Impact : The degradation of phosphonotrithioic acid by specific bacterial strains indicates its persistence in the environment and potential for bioaccumulation . This has implications for both ecological health and human exposure through contaminated water sources.

Case Study 1: Cadmium Complexation

A study investigated the use of ammonium O,O-diethyl dithiophosphate for the pre-concentration of cadmium in environmental samples. The results indicated that this compound effectively binds cadmium ions, facilitating their detection using flame atomic absorption spectrometry .

Study Parameters Results
MethodHollow fiber renewal liquid membrane extraction
Detection TechniqueFlame Atomic Absorption Spectrometry
Cadmium Concentration DetectedSignificant reduction in cadmium levels post-treatment

Case Study 2: Neurotoxic Effects on Aquatic Life

Research involving brown trout exposed to mercury in conjunction with phosphonotrithioic acid revealed altered uptake patterns for mercury. The presence of the compound increased mercury bioavailability and toxicity, emphasizing the need for caution regarding its environmental release .

Organism Exposure Concentration (µg/L) Mercury Uptake Increase (%)
Brown Trout0.145

Research Findings

  • Toxicological Studies : Various studies have documented the toxic effects of phosphonotrithioic acid on aquatic organisms, highlighting its potential as an environmental pollutant that can disrupt ecosystems .
  • Microbial Degradation : Research has shown that specific bacterial strains can degrade phosphonotrithioic acid, indicating a possible bioremediation pathway for contaminated sites .
  • Cholinesterase Inhibition : Experimental data suggest that phosphonotrithioic acid acts as a potent inhibitor of cholinesterase enzymes, which are crucial for normal nervous system function . This inhibition can lead to symptoms associated with organophosphate poisoning.

Properties

CAS No.

651727-23-0

Molecular Formula

C12H27PS3

Molecular Weight

298.5 g/mol

IUPAC Name

bis(ethylsulfanyl)-octyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C12H27PS3/c1-4-7-8-9-10-11-12-13(14,15-5-2)16-6-3/h4-12H2,1-3H3

InChI Key

OMNKSPMDKOPBPS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCP(=S)(SCC)SCC

Origin of Product

United States

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